3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol
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Overview
Description
3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol: is an organic compound with the molecular formula C6H9F3O. It belongs to the class of fluorohydrins, which are alcohols substituted by a fluorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethyl magnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cyclobutanone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutanone or 3-(2,2,2-Trifluoroethyl)cyclobutanoic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutane.
Substitution: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutyl halides or amines.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the development of novel compounds .
Biology and Medicine: The compound’s fluorinated structure can enhance the metabolic stability and lipophilicity of pharmaceuticals. It is used in medicinal chemistry to modify lead compounds and improve their biological activity .
Industry: In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group can influence the compound’s binding affinity to molecular targets, such as enzymes and receptors, by altering the electronic environment and steric properties .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorohydrin with similar electronic properties but lacking the cyclobutane ring.
Hexafluoro-2-propanol: Another fluorinated alcohol with different steric and electronic characteristics due to the presence of two trifluoromethyl groups.
Uniqueness: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is unique due to the combination of the trifluoroethyl group and the cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable in applications where both fluorination and ring strain are advantageous .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJAYOLWSIONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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